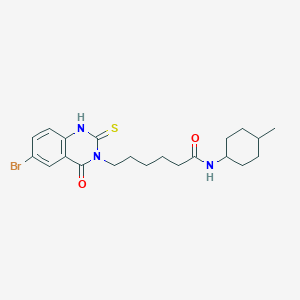
6-(6-bromo-4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(4-methylcyclohexyl)hexanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(6-bromo-4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(4-methylcyclohexyl)hexanamide is a compound featuring a complex structure, including a quinazolinone moiety, which is often found in pharmaceutical agents. The inclusion of bromine and sulfur atoms, alongside the cyclohexyl group, makes it an intriguing subject for various scientific applications.
準備方法
Synthetic Routes and Reaction Conditions
Preparation involves multi-step synthesis. Here's a general route:
Starting Materials: : The synthesis starts with readily available raw materials like 2-aminobenzoic acid and substituted amines.
Formation of Intermediate Quinazolinone: : Initial steps typically involve cyclization reactions to form quinazolinone derivatives.
Bromination: : Selective bromination at a specific position on the quinazolinone ring introduces the bromine atom.
Thioxo Group Introduction: : The thioxo group is incorporated through reactions involving sulfur-containing reagents under specific conditions, often involving reflux or catalytic processes.
Coupling with Hexanamide: : Final coupling of the substituted quinazolinone with hexanamide derivatives is done using coupling agents and specific catalysts to achieve the final product.
Industrial Production Methods
Industrial production likely involves similar synthetic steps but optimized for scale, efficiency, and safety. Reactions are typically conducted in controlled environments using large reactors. Key considerations include maintaining reaction conditions (temperature, pH), purity of intermediates, and minimizing by-products.
化学反応の分析
Types of Reactions
Oxidation and Reduction: : This compound may undergo oxidation to form sulfoxide or sulfone derivatives, while reduction can target the keto or thioxo groups.
Substitution: : Commonly seen at the bromine site, nucleophilic substitutions can introduce various functional groups.
Hydrolysis: : Under acidic or basic conditions, hydrolysis of the amide bond can occur, leading to the formation of carboxylic acid derivatives and amines.
Common Reagents and Conditions
Oxidizing Agents: : Hydrogen peroxide, m-chloroperoxybenzoic acid.
Reducing Agents: : Sodium borohydride, lithium aluminum hydride.
Nucleophiles: : Amines, thiols, and alcohols for substitution reactions.
Hydrolysis Conditions: : Acidic (HCl, H2SO4) or basic (NaOH) media.
Major Products Formed
Sulfoxide and Sulfone Derivatives: : From oxidation.
Substituted Derivatives: : From nucleophilic substitution.
Carboxylic Acids and Amines: : From hydrolysis.
科学的研究の応用
Chemistry: : Used as a building block for synthesizing novel heterocyclic compounds.
Biology: : Potential use in studying biological pathways due to its unique structure.
Medicine: : Exploration as a pharmacophore in drug design for various ailments such as cancer, inflammation, and infectious diseases.
Industry: : May find applications in materials science for developing novel polymers or as a precursor in agrochemical formulations.
作用機序
The compound’s effects are typically mediated through interaction with specific molecular targets. For example:
Enzyme Inhibition: : By binding to active sites, it can inhibit enzymatic activities.
Receptor Modulation: : It might modulate the function of cellular receptors involved in signaling pathways. The presence of the bromine and thioxo groups can significantly influence its binding affinity and specificity toward these molecular targets.
類似化合物との比較
Compared to other quinazolinone derivatives, 6-(6-bromo-4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(4-methylcyclohexyl)hexanamide stands out due to:
Enhanced Reactivity: : Due to the bromine atom, allowing for versatile chemical modifications.
Unique Biological Activity: : The thioxo group may provide distinctive interactions within biological systems.
List of Similar Compounds
2-thioxo-1,2-dihydroquinazolin-4(3H)-one Derivatives: : Without the bromine atom.
6-bromo-4-oxoquinazoline Derivatives: : Lacking the thioxo group.
N-substituted Quinazolinones: : With different N-alkyl or N-aryl groups.
生物活性
The compound 6-(6-bromo-4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(4-methylcyclohexyl)hexanamide is a synthetic derivative of quinazoline, which has attracted attention due to its potential biological activities, particularly in cancer research. This article explores its biological activity, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by:
- A quinazoline core with a bromo and thioxo group .
- An amide linkage that enhances its biological activity.
Molecular Formula: C18H24BrN3O_2S
Molecular Weight: Approximately 426.37 g/mol
Research indicates that this compound primarily acts as an inhibitor of Polo-like kinase 1 (Plk1) , a protein crucial for cell division and mitosis. The inhibition of Plk1 leads to:
- Disruption of cell cycle progression.
- Induction of apoptosis in cancer cells that overexpress Plk1.
Anticancer Properties
Several studies have demonstrated the compound's efficacy against various cancer cell lines. The following table summarizes key findings from recent research:
Other Biological Activities
In addition to its anticancer effects, the compound exhibits:
- Antibacterial Activity: Preliminary studies suggest effectiveness against certain bacterial strains.
- Anti-inflammatory Properties: Potential to inhibit pro-inflammatory cytokines.
Case Studies
-
In Vivo Studies:
- In a murine model of breast cancer, administration of the compound resulted in a significant reduction in tumor size compared to control groups, suggesting strong in vivo anticancer efficacy.
-
Mechanistic Studies:
- Surface plasmon resonance studies confirmed direct binding to Plk1 with high affinity, reinforcing its role as a selective inhibitor.
Synthesis
The synthesis involves several steps, typically starting from isatoic anhydride or anthranilic acid. Key steps include:
- Cyclization to form the quinazoline core.
- Introduction of the thioxo group through nucleophilic substitution.
- Amide formation with the hexanamide side chain.
特性
IUPAC Name |
6-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-(4-methylcyclohexyl)hexanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28BrN3O2S/c1-14-6-9-16(10-7-14)23-19(26)5-3-2-4-12-25-20(27)17-13-15(22)8-11-18(17)24-21(25)28/h8,11,13-14,16H,2-7,9-10,12H2,1H3,(H,23,26)(H,24,28) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSTDQAZVEMDMID-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1)NC(=O)CCCCCN2C(=O)C3=C(C=CC(=C3)Br)NC2=S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28BrN3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














